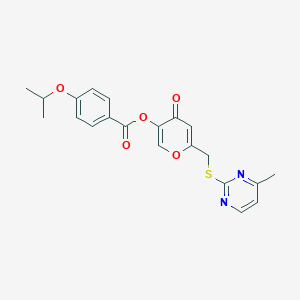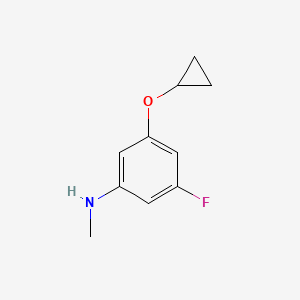
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. This compound was first developed by Bayer Pharmaceuticals, and it has since been the subject of numerous scientific studies.
科学的研究の応用
Synthesis and Material Science Applications
Synthesis of Si-containing cyclic ureas
The interaction of urea with N,N′-bis(silylmethyl)propylenamines has been explored to synthesize Si-containing cyclic ureas, demonstrating the compound's utility in creating silicon-based materials, which could be pivotal for developing new materials with enhanced properties (Pestunovich & Lazareva, 2007).
Photoactive Polyureas
Derivatives synthesized from dimethylaminophenyl and diisocyanates, including urea functionalities, highlight the application of such compounds in creating photoactive materials. These materials could find uses in various fields, including sensors, optoelectronics, and fluorescence studies (Mallakpour & Rafiee, 2006).
Supramolecular Chemistry and Self-assembly
Dimerization of Ureidopyrimidones
The strong dimerization capability of ureidopyrimidones via quadruple hydrogen bonding is significant for developing supramolecular structures. This property is crucial for the assembly of complex molecular architectures, potentially useful in nanotechnology and molecular recognition systems (Beijer et al., 1998).
Reversible Disassembly and Intercalation
The sensitive response of 2-ureido-4[1H]-pyrimidinone hydrogen-bonded supramolecular assemblies to fluoride and lead ions demonstrates the potential for developing responsive materials. These materials could be used in environmental monitoring and remediation, showcasing a direct application of the compound's properties in detecting and interacting with specific ions (Yu et al., 2011).
Chemical Properties and Reactions
Complexation-induced Unfolding
The study of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes sheds light on the compound's chemical behavior, which is fundamental for understanding its reactivity and potential as a building block in designing molecularly engineered materials (Corbin et al., 2001).
Synthesis of BOPHY Dye for pH Sensor
The synthesis of mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) with a (p-dimethylamino)styryl group demonstrates the compound's application in creating pH sensors. This highlights its utility in developing tools for biochemical and environmental analysis, where precise pH measurement is crucial (Jiang et al., 2015).
特性
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O/c1-10-6-7-11(8-12(10)17)19-16(24)20-13-9-18-15(23(4)5)21-14(13)22(2)3/h6-9H,1-5H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHYRCMHGERQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718203.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718204.png)

acetic acid](/img/structure/B2718207.png)


![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)

![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)

![N-(3-methoxyphenyl)-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2718216.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718220.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)